1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
1-[(3-chlorophenoxy)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H10ClN3O/c11-8-2-1-3-10(4-8)15-7-14-6-9(12)5-13-14/h1-6H,7,12H2 |
InChI Key |
IEEOTFKZXXMMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
Catalyst System : Platinum on carbon (5% Pt/C) or palladium on carbon (5% Pd/C) achieves optimal selectivity (>95%).
-
Hydrogen Pressure : Reactions proceed at 14–105 psia, with 90 psig hydrogen pressure yielding 96.8% conversion.
-
Temperature : Maintained at 30–40°C to balance reaction rate and byproduct formation.
-
HCl Concentration : Concentrations below 37% minimize side reactions, enhancing selectivity for Compound 1a.
Mechanistic Insights
The reductive chlorination mechanism involves simultaneous nitro-group reduction and chlorine incorporation. Hydrogenation of the nitro group generates an intermediate amine, which undergoes electrophilic chlorination via HCl. The Pt/C catalyst accelerates hydrogen activation, reducing reaction time compared to Pd/Al₂O₃.
Free-Basing to 3-Chloro-1H-pyrazol-4-amine
Compound 1a is converted to the free base (Compound 1) using alkaline conditions:
-
Base Treatment : Sodium bicarbonate or triethylamine deprotonates the hydrochloride salt.
-
Purification : Column chromatography (Al₂O₃, CHCl₃:CH₃OH 9:1) isolates the free base with 68% yield.
Functionalization with 3-Chlorophenoxymethyl Group
Introducing the (3-chlorophenoxy)methyl group to Compound 1 requires nucleophilic alkylation. While detailed protocols are absent in the reviewed sources, analogous reactions suggest:
Alkylation Strategies
Challenges and Solutions
-
Regioselectivity : The pyrazole’s N1 position is preferentially alkylated due to steric and electronic factors.
-
Byproducts : Excess reagent may lead to dialkylation, mitigated by stoichiometric control.
Industrial-Scale Production Considerations
Catalyst Recycling
Process Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.003–3 mol% | Maximizes turnover |
| Reaction Time | 5–7 hours | Ensures completion |
| HCl Concentration | 20–30% | Balances reactivity and corrosion |
Comparative Analysis of Synthetic Routes
Patent Method vs. Traditional Approaches
Cost-Benefit Metrics
| Metric | Pt/C Method | Pd/Al₂O₃ Method |
|---|---|---|
| Catalyst Cost | High | Moderate |
| Reaction Time | 2.5 hours | 5 hours |
| Purity | >95% | 85% |
Chemical Reactions Analysis
1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine shows promise as a lead compound in drug discovery due to its diverse biological activities:
- Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties, showing IC50 values in the low micromolar range against various cancer cell lines. These findings suggest its potential as a more effective alternative to standard chemotherapeutic agents.
- Antifungal Activity : The compound has been evaluated for its antifungal properties, showing effectiveness against several fungal strains. Its structural similarities to known fungicides indicate potential applications in agriculture.
- Antibacterial Activity : It has also demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, with promising minimum inhibitory concentration (MIC) values that warrant further investigation for therapeutic use.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes relevant to disease pathways, which is crucial for its therapeutic applications. For example, it may act as a reversible and non-competitive inhibitor of certain amine oxidases .
- Nucleophilic Substitution : The presence of the pyrazole moiety enhances reactivity with electrophiles, allowing for diverse chemical modifications that can lead to derivatives with altered biological activities.
Antitumor Studies
Recent research indicates that certain derivatives of this compound have shown greater anticancer activity compared to established chemotherapeutics. For instance, compounds derived from this structure have demonstrated significant growth inhibition across various cancer cell lines, suggesting a strong potential for development into effective cancer therapies.
Antifungal and Antibacterial Evaluations
In studies assessing antifungal properties, the compound was found effective against multiple strains. Its antibacterial activity was also highlighted in comparative studies against standard antibiotics, indicating its potential utility in treating bacterial infections.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-(3-chlorophenoxy)-1-methyl-1H-pyrazol-4-amine: This compound has a similar structure but with a methyl group attached to the pyrazole ring, which may result in different chemical and biological properties.
1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine: The position of the chlorine atom on the phenoxy group is different, which can affect the compound’s reactivity and interactions with biological targets.
Biological Activity
1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, a chlorophenoxy group, and an amine functional group. This unique structure allows for various interactions with biological targets, making it a candidate for drug development. The presence of the chlorinated phenoxy group enhances the compound's reactivity and potential for further derivatization.
Biological Activities
Research indicates that this compound exhibits antitumor , antifungal , and antibacterial properties. Below are detailed findings on these activities:
Antitumor Activity
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Its structural similarity to known kinase inhibitors suggests potential efficacy against various cancer types.
-
Case Studies :
- A study demonstrated that derivatives of pyrazole compounds, including this compound, showed enhanced anticancer activity compared to standard chemotherapeutic agents in vitro .
- In another investigation, the compound exhibited significant cytotoxicity against several cancer cell lines, including MCF7 and A549, with IC50 values indicating potent growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 0.39 ± 0.06 |
| This compound | A549 | 0.46 ± 0.04 |
Antifungal Activity
The compound has also shown promising antifungal effects, particularly against strains resistant to conventional treatments. Investigations into its mechanism suggest it may disrupt fungal cell wall synthesis or function as an enzyme inhibitor.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The amine group in the structure allows for hydrogen bonding with active site residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The chlorophenoxy group can engage in π-π interactions with aromatic amino acids in receptor binding sites, influencing receptor function and downstream signaling pathways .
Research Findings
Recent studies have explored the compound's interactions through molecular docking simulations and in vitro assays, providing insights into its binding affinities and biological efficacy:
- Molecular docking studies indicated a strong binding affinity between the compound and human prostaglandin reductase (PTGR2), suggesting its potential as an anti-inflammatory agent .
- In vitro assays confirmed that the compound induces apoptosis in cancer cells while sparing normal cells, highlighting its selectivity .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclocondensation of precursors (e.g., substituted pyrazole and chlorophenol derivatives) under controlled conditions. Key steps include:
Precursor activation : Use coupling agents like phosphorous oxychloride (POCl₃) for cyclization .
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
Catalyst optimization : Copper(I) bromide or cesium carbonate improves yield in heterocyclic coupling reactions .
Temperature control : Maintain 35–120°C to balance reaction rate and selectivity .
- Validation : Monitor progress via thin-layer chromatography (TLC) and confirm purity with HPLC (>95%) .
Q. How is the structural characterization of this compound performed?
- Analytical workflow :
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.5 ppm, pyrazole carbons at δ 140–160 ppm) .
Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 253.6) .
X-ray crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between pyrazole and chlorophenoxy groups) .
Advanced Research Questions
Q. What strategies address low yields in multi-step syntheses of pyrazole-amine derivatives?
- Troubleshooting :
- Intermediate purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate unstable intermediates .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent side reactions .
- Reaction scalability : Optimize stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to chlorophenol) and batch size for reproducibility .
Q. How do computational methods aid in predicting the biological activity of this compound?
- In silico approaches :
Docking studies : Use AutoDock Vina to model interactions with targets like kinase enzymes (e.g., binding affinity ≤ −8.5 kcal/mol indicates strong inhibition) .
QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with antimicrobial IC₅₀ values .
Reaction path search : Quantum chemical calculations (DFT) predict optimal synthetic routes .
Q. What mechanisms explain the antimicrobial activity of structurally similar pyrazole-amine derivatives?
- Proposed mechanisms :
- Enzyme inhibition : Disruption of bacterial DNA gyrase or fungal lanosterol 14α-demethylase .
- Membrane disruption : Hydrophobic aryl groups enhance penetration into microbial cell walls .
- Validation : Compare MIC values against S. aureus (2–8 µg/mL) and C. albicans (4–16 µg/mL) in agar dilution assays .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported biological activities of analogous compounds?
- Resolution framework :
Standardize assays : Use CLSI guidelines for MIC determinations to minimize variability .
Structural benchmarking : Compare logP values and hydrogen-bonding capacity to assess bioavailability differences .
Meta-analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., IC₅₀ ranges for anticancer activity: 10–50 µM) .
Q. What are the limitations of current synthetic methods for this compound?
- Challenges :
- Regioselectivity : Competing N1 vs. N2 alkylation in pyrazole rings requires directing groups (e.g., methyl at C3) .
- Scalability : Copper-catalyzed reactions often suffer from catalyst leaching at >10 g scale .
Methodological Resources
Q. Which databases or tools are recommended for studying reaction pathways of nitrogen heterocycles?
- Resources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
